2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide
Description
Properties
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)20-10-15(19)18-17/h1-8H,10,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIBYASBFWMFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194192 | |
| Record name | 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-77-3 | |
| Record name | 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide typically involves the reaction of 4-(4-cyanophenyl)phenol with chloroacetic acid to form 2-[4-(4-cyanophenyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Biological Activities
2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide exhibits a range of biological activities that are significant for pharmaceutical applications:
Antimicrobial Activity
Research indicates that hydrazide derivatives, including this compound, demonstrate notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity .
Anticancer Potential
The anticancer properties of hydrazide derivatives have been explored extensively. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific cellular pathways associated with tumor growth .
Anti-inflammatory Effects
Hydrazide compounds are also recognized for their anti-inflammatory activities. Research has demonstrated that this compound can reduce inflammation markers in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Studies
Several case studies highlight the practical applications and efficacy of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis was conducted to evaluate the antimicrobial activity of various hydrazides, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, supporting its use as a potential antimicrobial agent .
- Anticancer Research : In a recent study involving multiple cancer cell lines, this compound was shown to effectively inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis rates, providing robust evidence for its anticancer properties .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The biphenyl group and the cyano substituent play crucial roles in its binding affinity and reactivity. The acetohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 4-cyanophenyl group in the target compound enhances anticancer activity by promoting apoptosis via caspase activation, as seen in HCT-116 and MCF-7 cell lines . This contrasts with chlorophenyl or bromophenyl analogs, which primarily exhibit antimicrobial effects .
- Heterocyclic Additions : Incorporation of triazole (e.g., ZE-4b) or pyrazolyl moieties (e.g., ) shifts activity toward anti-inflammatory pathways, such as TNF-α inhibition .
Anticancer Activity
- This compound derivatives: Exhibit GI50 values of 1.0–1.7 µM against MCF-7 cells, outperforming cisplatin (GI50 > 5 µM). Selectivity indices (cancer vs. MRC-5 healthy cells) exceed 10-fold .
- Benzothiazole analogs : Show moderate activity (IC50 ~10 µM) against HT-29 colorectal cells but lower selectivity .
Antimicrobial Activity
Anti-Inflammatory Activity
- Pyrazolyl-hydrazide derivatives () : Inhibit TNF-α production by 55–57% at 100 µmol/kg, comparable to SB-203580 (a p38 MAPK inhibitor) .
Biological Activity
2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various properties that make it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14N2O2
- Molecular Weight : 254.28 g/mol
The compound features a phenoxy group attached to an acetohydrazide moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that hydrazide derivatives, including this compound, exhibit promising antimicrobial properties . These compounds have been evaluated against various bacterial strains and fungi, demonstrating significant activity:
- Antibacterial Activity : The compound has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 1-10 µg/ml, indicating strong antibacterial potency .
- Antifungal Activity : In vitro studies have demonstrated antifungal effects against Candida albicans and Aspergillus niger, with MIC values suggesting effective inhibition .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In Vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values are reported to be as low as 15.63 µM, comparable to established chemotherapeutic agents .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via modulation of key signaling pathways. This includes the activation of caspases and the disruption of mitochondrial membrane potential .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is under investigation, which could position it as a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazide derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like the cyanophenyl group) enhances antimicrobial activity, while electron-donating groups may reduce potency. This observation aligns with findings from similar hydrazide compounds .
Comparative Analysis
| Compound | Biological Activity | MIC/IC50 Values |
|---|---|---|
| This compound | Antibacterial, Antifungal, Anticancer | MIC: 1-10 µg/ml; IC50: 15.63 µM |
| Reference Compound A | Antibacterial | MIC: 5 µg/ml |
| Reference Compound B | Anticancer | IC50: 20 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydrazide derivatives found that this compound exhibited superior antibacterial activity compared to other synthesized derivatives. The study utilized standard broth dilution methods to determine MIC values across multiple bacterial strains .
Case Study 2: Cancer Cell Line Testing
In vitro testing against MCF-7 and A549 cell lines revealed that the compound induced significant apoptosis, with flow cytometry confirming increased levels of active caspases. This suggests a potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves refluxing substituted benzaldehyde derivatives (e.g., 4-cyanobenzaldehyde) with acetohydrazide precursors in a 1:1 methanol/chloroform mixture, catalyzed by glacial acetic acid. Reaction optimization includes adjusting reflux duration (typically 4–6 hours), solvent ratios, and catalyst concentration to improve yields (e.g., 91% yield reported in analogous hydrazide syntheses) . pH control (pH 4–6) during intermediate steps, as seen in similar phenoxy-acetophenone syntheses, enhances product stability .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 6.444 Å, b = 4.011 Å, c = 35.369 Å) provide precise molecular geometry .
- NMR/IR : Confirm functional groups (e.g., cyano peaks at ~2220 cm⁻¹ in IR; hydrazide NH protons at δ 9–10 ppm in ¹H NMR).
- Mass spectrometry : Validate molecular weight (e.g., m/z 294.3 for C₁₅H₁₂N₃O₂).
Q. How can researchers assess purity and monitor reaction progress?
- Methodological Answer : Use TLC (silica gel, ethyl acetate/hexane) for real-time monitoring. HPLC with C18 columns and UV detection (λ = 254 nm) quantifies purity (>97%). Recrystallization from methanol or ethanol removes impurities, as demonstrated in analogous hydrazide purifications .
Advanced Research Questions
Q. What computational strategies predict electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding interactions. Compare results with experimental XRD data to validate bond lengths/angles . Software like Gaussian or ORCA integrates crystallographic data (e.g., β = 91.89° from XRD ) for accuracy.
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility. Use variable-temperature NMR to study dynamic processes. Solid-state NMR or cross-validate with IR/Raman spectroscopy for hydrogen-bonding networks .
Q. What mechanistic insights guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the phenoxy or cyanophenyl moieties to probe electronic effects. For example:
- Replace the cyano group with halogens (Cl, F) to study electron-withdrawing effects.
- Introduce methyl/methoxy groups on the phenyl ring to assess steric and electronic contributions.
- Monitor biological activity (e.g., enzyme inhibition) to correlate substituent effects with potency .
Q. How do lattice energy calculations inform crystal engineering for improved stability?
- Methodological Answer : Calculate lattice energy (e.g., via PIXEL method) to evaluate intermolecular interactions (e.g., N–H···O hydrogen bonds). Optimize crystallization solvents (e.g., benzene vs. methanol) to stabilize specific polymorphs, as shown in related hydrazide crystal studies .
Data Management and Experimental Design
Q. What software tools enhance data reproducibility in hydrazide research?
- Methodological Answer : Use ChemDraw for reaction schematics, Mercury for XRD visualization, and MestReNova for NMR analysis. Platforms like PubChem or EPA DSSTox provide authoritative structural databases . For cheminformatics, KNIME or Pipeline Pilot automates data workflows .
Q. How can researchers design robust assays to evaluate biological activity?
- Methodological Answer :
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for target binding (e.g., COX-2 inhibition).
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Docking studies : AutoDock Vina predicts binding modes against protein targets (e.g., PDB ID 1CX2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
